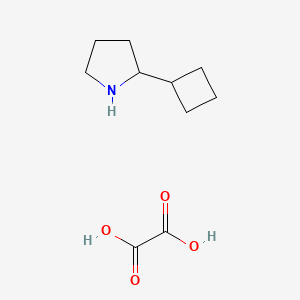
2-Cyclobutylpyrrolidine oxalate
Übersicht
Beschreibung
2-Cyclobutylpyrrolidine oxalate is a chemical compound with the formula C10H17NO4 . It’s a research compound and not much information is available about its specific uses or applications .
Molecular Structure Analysis
The molecular structure of 2-Cyclobutylpyrrolidine involves a cyclobutyl group attached to a pyrrolidine ring . The oxalate part of the molecule would be an additional component, likely attached via a functional group. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Metal Complexes and Magnetic Properties
- Research has demonstrated the synthesis of coordination polymers involving similar oxalato ligands. These compounds exhibit interesting magnetic properties, such as antiferromagnetism, which may have potential applications in materials science and magnetism research (Rodríguez-Diéguez et al., 2007).
Geomycology and Environmental Biotechnology
- Oxalate, a key metabolite in many fungi, plays a significant role in various environmental processes, including nutrient cycling and biomineral formation. This suggests potential applications in bioremediation and environmental biotechnology (Gadd et al., 2014).
Oxalate Metabolism in Medical Applications
- Enzymes degrading oxalate have potential applications in medical diagnosis and treatment of oxalate-related diseases. This can extend to bioremediation and the development of transgenic plants (Svedružić et al., 2005).
Electrochemical Applications
- Oxalate has been used in electrochemical applications, such as in metallopolymer coatings for enhanced detection in flow injection analysis systems. This demonstrates its potential in analytical chemistry for sensitive detection methods (Forster & Hogan, 2000).
CO2 Conversion
- Copper complexes have shown the ability to reductively couple CO2 to form oxalate, suggesting potential applications in carbon capture and utilization technologies (Angamuthu et al., 2010).
Photocatalysis and Environmental Cleanup
- Ferrous oxalate has been explored as a photocatalyst in the degradation of pollutants, indicating its utility in environmental cleanup and wastewater treatment (Vedrenne et al., 2012).
Eigenschaften
IUPAC Name |
2-cyclobutylpyrrolidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.C2H2O4/c1-3-7(4-1)8-5-2-6-9-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOFOIARQFIHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylpyrrolidine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



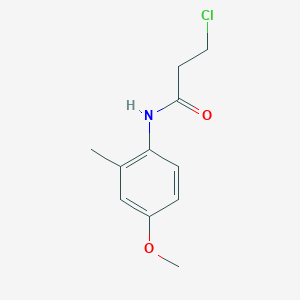
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline hydrochloride](/img/structure/B1369053.png)
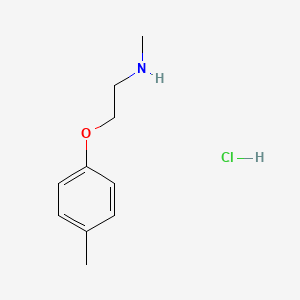

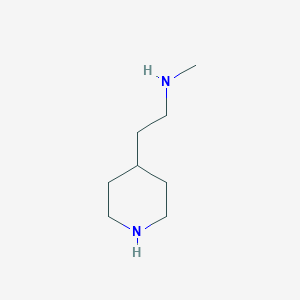
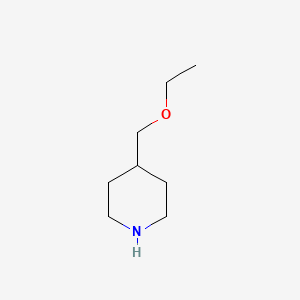
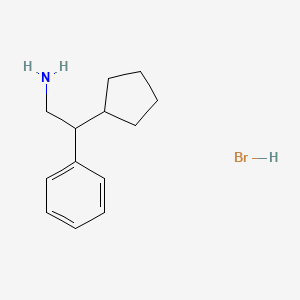
![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)

![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)
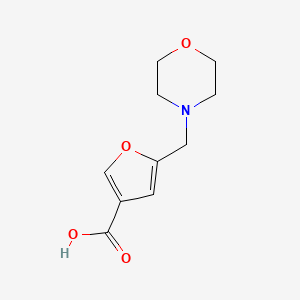
amine, chloride](/img/structure/B1369113.png)

![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)